molecular formula C78H98N4O20 B1665582 Rimiducid CAS No. 195514-63-7

Rimiducid

Numéro de catalogue B1665582
Numéro CAS: 195514-63-7
Poids moléculaire: 1411.6 g/mol
Clé InChI: GQLCLPLEEOUJQC-WFMNNBDOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rimiducid is a homodimerizing agent potentially used in combination with cellular immunotherapies for cancers and blood disorders to increase the therapeutic effectiveness . It is a lipid-permeable tacrolimus analogue and a protein dimerizer . It was designed to overcome limitations of current cellular immunotherapies used for cancer and other blood disorders by enhancing the control of the immune cell activity and function .


Molecular Structure Analysis

Rimiducid is a small molecule with a chemical formula of C78H98N4O20 . Its average weight is 1411.65 and its monoisotopic weight is 1410.677441572 .


Chemical Reactions Analysis

Rimiducid, when administered via chemically-inducible dimerization (CID) technologies, binds to switch proteins and dimerizes them, triggering a downstream signaling cascade .

Applications De Recherche Scientifique

1. Application in CAR T-Cell Therapies

Rimiducid plays a critical role in the development and activation of chimeric antigen receptor (CAR) T-cell therapies. It is used to induce a co-stimulatory molecule in T-cells, enhancing their survival and anti-tumor activity. For example, in the study of autologous prostate stem cell antigen-specific CAR T cells BPX-601, rimiducid activates an inducible, chimeric MyD88/CD40 co-stimulatory domain in T-cells. This activation leads to selective cytotoxicity against cancer cells expressing the prostate stem cell antigen (PSCA). The use of rimiducid allows controlled activation of these T-cells, increasing their safety and effectiveness in cancer therapy (Definitions, 2020).

2. Enhancement of CAR-T Cell Efficacy

Rimiducid's ability to activate the inducible MyD88/CD40 (iMC) switch in T-cells has been shown to improve the efficacy of CAR-T cell therapies, especially against solid tumors. A study demonstrated that rimiducid can drive T-cell proliferation and enhance survival when used in combination with CAR-T cells targeting various cancer types. In this research, the iMC activation by rimiducid was crucial for producing key growth and survival cytokines, such as IL-2, only when both iMC and CAR were activated. This dual activation was essential for the significant expansion of CAR-T cells and their effectiveness against tumors (Blood, 2015).

3. Graft-Versus-Host Disease (GvHD) Treatment

In the context of hematopoietic stem cell transplantation (HSCT), rimiducid has shown promise in treating graft-versus-host disease (GvHD). A study involving pediatric patients with malignant or non-malignant disorders demonstrated that rimiducid administration following the infusion of genetically modified T-cells (BPX-501 cells) effectively controlled GvHD. The study concluded that rimiducid represents a novel and highly effective approach to managing GvHD in pediatric patients (Blood, 2018).

Safety And Hazards

Rimiducid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Rimiducid is currently under investigation for its combination use with immunotherapies for enhanced therapeutic effectiveness . It is also being studied for its potential to abrogate CAR T-cell–associated neurotoxicity . The FDA has lifted its clinical hold on a study evaluating BPX-601 and rimiducid for patients with previously treated metastatic pancreatic or prostate cancers .

Propriétés

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLCLPLEEOUJQC-ZTQDTCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H98N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173226
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid.
Record name Rimiducid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rimiducid

CAS RN

195514-63-7
Record name Rimiducid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimiducid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMIDUCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimiducid
Reactant of Route 2
Reactant of Route 2
Rimiducid
Reactant of Route 3
Reactant of Route 3
Rimiducid
Reactant of Route 4
Rimiducid
Reactant of Route 5
Reactant of Route 5
Rimiducid
Reactant of Route 6
Reactant of Route 6
Rimiducid

Citations

For This Compound
447
Citations
B Dineen, D Li, R Vedia, M Zhang, Q Ma - 2021 - openworks.mdanderson.org
… The rimiducid group was treated with CD3 and CD28 as well as 2μL of 1mM rimiducid. Cells were mixed with antibodies for various markers of T cell development and differentiation …
Number of citations: 0 openworks.mdanderson.org
MC Foster, B Savoldo, W Lau, C Rubinos, NS Grover… - Blood, 2022 - ashpublications.org
Introduction: CD19-targeted CAR-T cells are highly active in B-cell malignancies. While early use of corticosteroids (CS) and tocilizumab have improved the management of cytokine …
Number of citations: 1 ashpublications.org
X Zhou, A Lu, KL Sharp, M Harris, M Anumula, J Bayle… - Blood, 2018 - Elsevier
… ), activation of iC9 with rimiducid leads to rapid killing of alloreactive T … and sensitivity to rimiducid to understand differential … Exposure to rimiducid dimerizes iC9 resulting in apoptosis of …
Number of citations: 2 www.sciencedirect.com
R Elkeky, DA Jacobsohn, R Agarwal, S Naik, N Kapoor… - Blood, 2018 - Elsevier
… To evaluate the safety and efficacy of rimiducid in the treatment of GvHD following … A key objective of this study is to assess the activity of rimiducid infusion following onset of …
Number of citations: 4 www.sciencedirect.com
A Foster, A Mahendravada, NP Shinners, P Chang… - Blood, 2015 - Elsevier
… allows the expansion of T cells only in response to both rimiducid and tumor antigen, and their decrease in number by withdrawal of rimiducid-induced iMC costimulation. The "GoCAR-T…
Number of citations: 2 www.sciencedirect.com
KM Slawin, A Mahendravada, N Shinners, P Chang… - 2016 - ascopubs.org
206 Background: PSCA is a cell surface antigen that is overexpressed in a majority of metastatic prostate, transitional cell and pancreatic carcinomas. We describe a novel T cell …
Number of citations: 2 ascopubs.org
S Mackay, B Flynn, K Morse, C Ng, K Gallatin… - Blood, 2017 - Elsevier
… and incorporated with a rimiducid-controlled switch for T cell … donors transduced with a rimiducid-inducible costimulatory unit, … of PSCA-specific and rimiducid-induced stimulation on …
Number of citations: 4 www.sciencedirect.com
MC Foster, B Savoldo, W Lau… - Blood, The Journal …, 2021 - ashpublications.org
… 4 days after rimiducid administration. The only adverse event possibly related to rimiducid was … Within 4 hours of the administration of rimiducid and achievement of maximum rimiducid …
Number of citations: 25 ashpublications.org
T Hoang, A Foster, J Crisostomo, A Lu, A Moseley… - Blood, 2015 - Elsevier
… T cells a novel, small molecule (rimiducid)-dependent T cell … -specific TCR along with tandem rimiducid (AP1903)-binding … tumor cells with or without rimiducid (10 nM) stimulation. MHC …
Number of citations: 2 www.sciencedirect.com
T Pentcheva-Hoang, D Torres, T Rodriguez… - Blood, 2016 - Elsevier
… iMC was activated in vivo by weekly or biweekly ip rimiducid … However, both TCR ligation and rimiducid-dependent iMC … was optimized with concurrent rimiducid-driven iMC activation in …
Number of citations: 2 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.